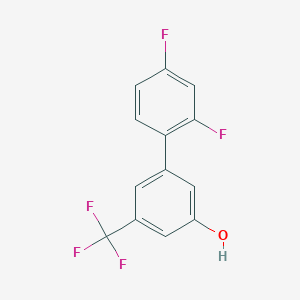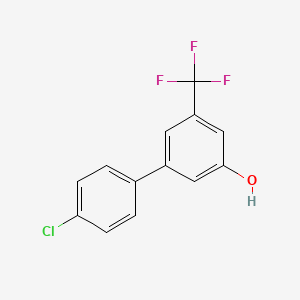
5-(5-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol, 95% (5-CF3MOP) is a novel fluorinated phenol compound that has recently gained attention due to its potential uses in scientific research. It has been used in a variety of applications, including synthesis of other compounds, as a reagent, and in biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 5-(5-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol, 95% is not yet fully understood, but it is believed to interact with proteins in a variety of ways. It has been shown to form covalent bonds with cysteine residues in proteins, and to interact with other amino acids in proteins. In addition, it has been shown to interact with the active sites of enzymes, and to inhibit their activity.
Biochemical and Physiological Effects
5-(5-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450 and monoamine oxidase, which are involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the activity of other enzymes, such as nitroreductase, which are involved in the metabolism of nitric oxide. In addition, it has been shown to inhibit the activity of other enzymes, such as tyrosinase, which are involved in the metabolism of tyrosine.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(5-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments has several advantages. It has a high purity (95%), and is relatively easy to synthesize. In addition, it is relatively stable, and is not readily degraded by heat or light. However, there are some limitations to its use in laboratory experiments. It is relatively expensive, and can be difficult to obtain in large quantities. In addition, it is not soluble in water, and must be dissolved in organic solvents before use.
Zukünftige Richtungen
The potential applications of 5-(5-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol, 95% are vast, and there are many possible future directions for research. One possible direction is to explore its potential use as an inhibitor of other enzymes, such as those involved in the metabolism of drugs and other compounds. In addition, it could be explored as a substrate for other enzymes, such as those involved in the metabolism of nitric oxide. Another possible direction is to explore its potential use as a therapeutic agent, and to investigate its effects on various diseases and disorders. Finally, it could be explored as a potential tool for drug discovery and development, and to investigate its effects on various biological pathways.
Synthesemethoden
5-(5-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol, 95% is synthesized by a two-step reaction. First, 5-cyano-2-fluorophenol is reacted with trifluoroacetic acid in a water/ethanol mixture at room temperature. This reaction produces 5-(5-cyano-2-fluorophenyl)-3-trifluoromethoxybenzoic acid, which is then reacted with sodium hydroxide to form 5-(5-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol, 95%. The reaction is carried out in aqueous conditions, and yields a 95% pure product.
Wissenschaftliche Forschungsanwendungen
5-(5-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of other compounds, such as 5-cyanofluorophenol and 5-fluorophenol. It has also been used as an inhibitor of enzymes, such as cytochrome P450 and monoamine oxidase, and as a substrate for other enzymes, such as nitroreductase.
Eigenschaften
IUPAC Name |
4-fluoro-3-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4NO2/c15-13-2-1-8(7-19)3-12(13)9-4-10(20)6-11(5-9)21-14(16,17)18/h1-6,20H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDRIONLFJUBHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=CC(=CC(=C2)OC(F)(F)F)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686595 |
Source


|
| Record name | 6-Fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261990-11-7 |
Source


|
| Record name | 6-Fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














